molecular formula C9H9ClFN B2679346 (4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride CAS No. 2287289-94-3

(4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride

Cat. No.: B2679346
CAS No.: 2287289-94-3
M. Wt: 185.63
InChI Key: MKCDBHLRXBZQEV-UHFFFAOYSA-N
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Description

(4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C9H9ClFN. It is a derivative of methanamine, featuring an ethynyl group at the 4-position and a fluorine atom at the 2-position on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-ethynyl-2-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to the amine through a reaction with ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride is unique due to the presence of both the ethynyl group and the fluorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-ethynyl-2-fluorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN.ClH/c1-2-7-3-4-8(6-11)9(10)5-7;/h1,3-5H,6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCDBHLRXBZQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287289-94-3
Record name 1-(4-ethynyl-2-fluorophenyl)methanamine hydrochloride
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